molecular formula C16H24N2O2 B152957 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine CAS No. 99735-30-5

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Cat. No. B152957
CAS RN: 99735-30-5
M. Wt: 276.37 g/mol
InChI Key: PHOIDJGLYWEUEK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a compound that is part of a class of organic molecules known for their pyrrolidine ring, a five-membered lactam structure. This particular compound is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a common protecting group used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves the use of key precursors and protecting groups to control the reactivity and selectivity of the reactions. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a highly reactive cumulene, was achieved using 3,4-bis(trimethylsilyl)-1H-pyrrole as a precursor, with the Boc group playing a crucial role in adjusting electron density for subsequent reactions . Similarly, N-Boc-protected pyrroles have been used in Michael addition reactions, demonstrating the importance of the Boc group in controlling the stereochemistry of the reaction .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with substituents influencing the overall conformation and reactivity. X-ray crystallography is often employed to determine the precise three-dimensional arrangement of atoms within these molecules. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including cycloadditions, Michael additions, and intramolecular cyclizations. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the transient 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole was trapped with different dienophiles to afford cycloadducts, demonstrating its reactivity . Michael additions of N-Boc-protected pyrroles to quinones have also been reported, leading to adducts with potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine and related compounds are influenced by their molecular structures. The presence of the Boc group can increase the steric bulk and affect the solubility and stability of the compound. The Boc group also allows for selective deprotection in the presence of other functional groups, which is valuable in multi-step synthetic sequences. The characterization of these compounds typically involves spectroscopic methods such as NMR and mass spectrometry, as well as thermal and X-ray analyses to determine stability and crystallinity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis of Related Compounds : 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine and its derivatives can be synthesized efficiently. For example, the reaction of N - tert -butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate leads to related compounds, highlighting its use in creating novel chemical entities (Vo-Hoang et al., 2004).
  • Catalytic Applications : This compound has been used in the modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine to create a selective reducing agent. This showcases its role in facilitating chemical reactions, particularly in reducing agents (Abe et al., 2001).

Pharmaceutical Research

  • Anticancer and Antimicrobial Applications : Compounds synthesized from 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, such as certain palladium, gold, and silver N-heterocyclic carbene complexes, have shown potential in anticancer and antimicrobial applications. For instance, one study found that palladium complexes demonstrated potent anticancer activity, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).

Structural Analysis and Crystallography

  • Crystallographic Studies : The compound and its derivatives have been studied for their crystal structures, which is crucial for understanding their physical and chemical properties. Such studies provide insights into the molecular structure and potential applications in various fields (Dazie et al., 2017).

Diverse Chemical Reactions

  • Participation in Diverse Reactions : The compound has been utilized in various chemical reactions, such as alkoxycarbonylation of alkenes and oxidation of benzylic methylenes. This demonstrates its versatility as a reactant in different chemical processes (Dong et al., 2017), (Zhang et al., 2009).

Safety And Hazards

“1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .

properties

IUPAC Name

tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIDJGLYWEUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912515
Record name tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

CAS RN

99735-30-5
Record name tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
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Synthesis routes and methods I

Procedure details

1-benzylpyrrolidin-4-ylamine (10 g, 57 mmol) was dissolved in 3M sodium hydroxide aqueous solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) wad added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs, extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-benzylpyrrolidin-3-ylamine (10 g, 57 mmol) was dissolved in 3M aqueous sodium hydroxide solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) was added thereto while stirring. The resulting mixture was reacted for 12 hrs. After the completion of the reaction, the reaction product was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Huang, RR Luedtke, RA Freeman… - Journal of medicinal …, 2001 - ACS Publications
A series of naphthamides were synthesized, and the affinities of these compounds were determined for dopamine D 2 and D 3 receptors using radioligand binding techniques. The …
Number of citations: 49 pubs.acs.org
CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
Number of citations: 3 citeseerx.ist.psu.edu

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